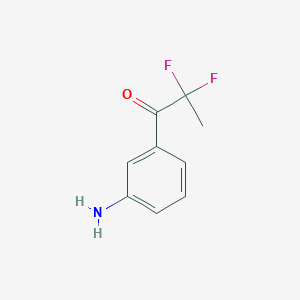

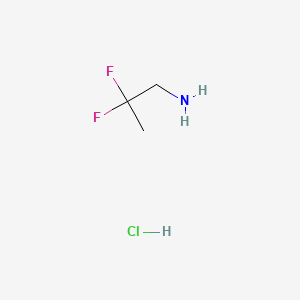

![molecular formula C19H19FN4O3 B2549824 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775353-73-5](/img/structure/B2549824.png)

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

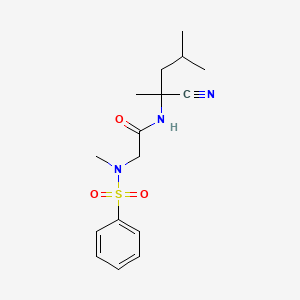

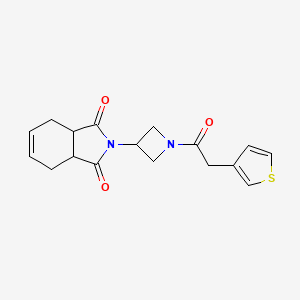

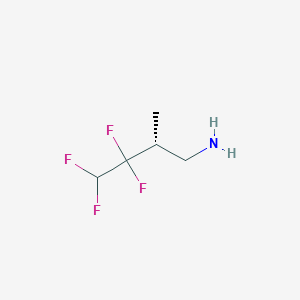

The compound is a complex organic molecule that features several heterocyclic structures, including an oxadiazole and a pyrido[1,2-c]pyrimidine dione system. While the specific molecule is not directly discussed in the provided papers, the papers do offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic pathways for the compound.

Synthesis Analysis

The synthesis of related compounds, such as 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)dione 1-oxide, involves nitrosative and nitrative cyclizations starting from a hydroxylamine derivative . Another related compound, 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, is prepared through oxidative intramolecular cyclization using iodosylbenzene diacetate as an oxidant . These methods suggest that the synthesis of the target compound may also involve similar cyclization strategies, possibly starting from a pyrimidine dione precursor that is functionalized with appropriate substituents.

Molecular Structure Analysis

The molecular structure of the target compound likely exhibits significant aromatic character due to the presence of multiple heterocyclic rings. The oxadiazole ring, in particular, is known for its electron-withdrawing nature, which could affect the electronic properties of the entire molecule. The papers do not directly address the molecular structure of the compound , but they do describe transformations of related structures, which could provide insights into the reactivity and stability of the target molecule .

Chemical Reactions Analysis

The papers discuss the transformation of related compounds under various conditions. For instance, the conversion of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine dione to other derivatives by refluxing in dimethylformamide is mentioned . Additionally, the generation of nitric oxide (NO) from oxadiazolo pyrimidine dione oxides in the presence of thiols under physiological conditions is described . These reactions indicate that the target compound may also participate in similar redox reactions and could potentially release NO or related species when interacting with biological thiols.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the target compound, they do offer data on closely related molecules. For example, the synthesis of oxadiazolo pyrimidine dione oxides suggests these compounds are stable enough to be isolated and characterized . The reactivity with thiols and the ability to generate NO also imply that the target compound may have similar bioactive properties, which could be relevant for potential pharmacological applications .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on related heterocyclic compounds focuses on developing efficient synthetic routes and exploring their structural characteristics. For instance, the work by Ashraf et al. (2019) discusses the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, emphasizing spectral and computational analysis to ascertain their chemical structures. This study showcases the potential of such compounds in various applications, ranging from materials science to drug development, by providing insights into their electronic structures and reactivity profiles Ashraf et al., 2019.

Pharmacological Potential

Several compounds with a pyrimidine core have been explored for their potential pharmacological applications. For example, Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory and antinociceptive activities, suggesting the therapeutic potential of such compounds. This indicates that structurally related compounds, including the one of interest, may possess significant biological activity and could be explored further for medicinal applications Alam et al., 2010.

Material Science Applications

The third-order nonlinear optical properties of novel styryl dyes related to pyrimidine derivatives were studied by Shettigar et al. (2009), highlighting their potential as nonlinear optical materials for device applications. This research points to the broader applicability of pyrimidine-based compounds in developing advanced materials with desirable optical properties Shettigar et al., 2009.

Propriétés

IUPAC Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-2-15-21-17(22-27-15)16-14-8-3-4-9-23(14)19(26)24(18(16)25)11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOSOLFZOVQLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

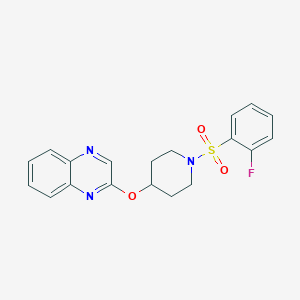

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)

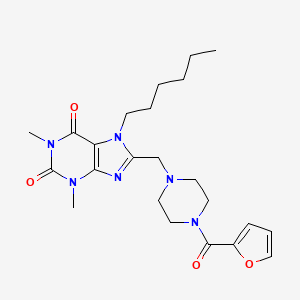

![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)

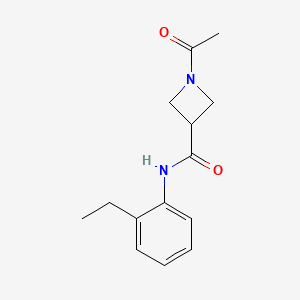

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2549754.png)

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)